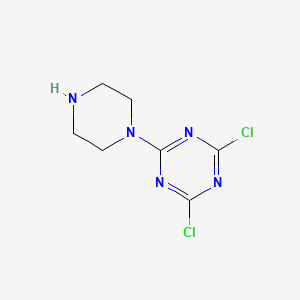

2,4-Dichloro-6-(piperazin-1-yl)-1,3,5-triazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-6-piperazin-1-yl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N5/c8-5-11-6(9)13-7(12-5)14-3-1-10-2-4-14/h10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFPEMMYINDZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dichloro 6 Piperazin 1 Yl 1,3,5 Triazine

Classical Synthetic Approaches from Cyanuric Chloride and Piperazine (B1678402)

The most common and well-established method for synthesizing 2,4-Dichloro-6-(piperazin-1-yl)-1,3,5-triazine involves the direct reaction of cyanuric chloride with piperazine. This reaction is a nucleophilic aromatic substitution, where the nitrogen atoms of piperazine act as nucleophiles, displacing the chlorine atoms on the triazine ring.

Stepwise Nucleophilic Substitution Reactions

The reaction between cyanuric chloride and piperazine proceeds in a stepwise manner due to the deactivating effect of each subsequent substitution on the triazine ring. The three chlorine atoms on cyanuric chloride have different reactivities, which can be exploited to control the degree of substitution by carefully managing the reaction temperature. The first substitution to yield the mono-substituted product, this compound, is typically carried out at low temperatures, generally between 0 and 5°C. mdpi.com

A general procedure involves dissolving cyanuric chloride in a suitable solvent and then adding a solution of piperazine, often in the presence of a base to neutralize the hydrochloric acid byproduct. Maintaining a low temperature is crucial to prevent the formation of di- and tri-substituted products. semanticscholar.org For instance, the reaction can be stirred for several hours at 0°C to ensure the selective formation of the desired mono-piperazinyl derivative. semanticscholar.org

Optimization of Reaction Conditions: Temperature, Solvents, and Bases

The yield and purity of this compound are highly dependent on the optimization of reaction parameters.

Temperature: As previously mentioned, temperature is the most critical factor in controlling the selectivity of the reaction. The first nucleophilic substitution of cyanuric chloride is highly exothermic and rapid, even at low temperatures. To achieve mono-substitution, the reaction is typically initiated and maintained at a temperature range of 0-5°C. mdpi.com Allowing the temperature to rise would significantly increase the rate of the second substitution, leading to the formation of 2-chloro-4,6-di(piperazin-1-yl)-1,3,5-triazine.

Solvents: A variety of solvents can be employed for this synthesis, with the choice often depending on the solubility of the reactants and the ease of product isolation. Common solvents include acetone (B3395972), tetrahydrofuran (B95107) (THF), and 1,4-dioxane. orgsyn.orgresearchgate.net For example, a mixture of acetone and water has been used, with the product precipitating out of the solution upon formation, which facilitates its isolation.

Bases: The nucleophilic substitution reaction liberates hydrochloric acid, which can protonate the piperazine, rendering it non-nucleophilic. Therefore, a base is required to neutralize the acid and maintain the progress of the reaction. Both inorganic and organic bases are used. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are frequently employed. semanticscholar.org Organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are also effective. orgsyn.org The choice of base can influence the reaction rate and the solubility of the resulting hydrochloride salt.

Table 1: Optimization of Classical Synthesis Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0-5°C | To ensure selective mono-substitution and prevent di- and tri-substitution. |

| Solvent | Acetone, THF, 1,4-Dioxane | To dissolve reactants and facilitate the reaction. |

| Base | K₂CO₃, NaHCO₃, TEA, DIPEA | To neutralize the HCl byproduct and drive the reaction to completion. |

Novel and Green Synthesis Techniques

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of novel techniques for the preparation of this compound.

Catalytic Approaches (e.g., Supported Metal Catalysts)

While the direct nucleophilic substitution is efficient, catalytic methods are being explored to enhance reaction rates and selectivity under milder conditions. Supported metal catalysts, particularly those based on palladium, have shown promise in various C-N cross-coupling reactions. Although direct examples for the synthesis of this compound using supported metal catalysts are not extensively reported, the principle of palladium-catalyzed amination of aryl chlorides is well-established. nih.gov For instance, palladium nanoparticles supported on various materials could potentially catalyze the reaction between cyanuric chloride and piperazine, possibly allowing for lower reaction temperatures or shorter reaction times.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.org This technique can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.gov The one-pot synthesis of triazine derivatives under microwave irradiation offers a green and efficient alternative to conventional heating methods. semanticscholar.orgnih.gov For the synthesis of this compound, a microwave-assisted approach would likely involve mixing cyanuric chloride and piperazine in a suitable solvent within a microwave reactor and irradiating the mixture for a short period. This method has the potential to offer higher throughput and energy efficiency compared to classical batch processing. nih.govbeilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Yield | Good | Potentially higher |

| Energy Consumption | High | Low |

| Process Control | Standard | Precise temperature and pressure control |

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous flow processing, offers several advantages for the synthesis of chemical intermediates, including improved safety, better heat and mass transfer, and enhanced scalability. mdpi.com The synthesis of piperazine derivatives has been successfully demonstrated using continuous-flow systems. mdpi.com For the production of this compound, a flow chemistry setup would involve continuously pumping solutions of cyanuric chloride and piperazine into a reactor where they mix and react. The product stream would then be collected continuously. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and higher productivity. nih.gov The inherent safety features of flow reactors, such as small reaction volumes, make this technology particularly attractive for handling reactive intermediates like cyanuric chloride on an industrial scale.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Aromatic Substitution (SNAr) on the Triazine Core

The 1,3,5-triazine (B166579) ring is inherently electron-poor, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms on 2,4-dichloro-6-(piperazin-1-yl)-1,3,5-triazine are excellent leaving groups, analogous to those in its precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The substitution of these chlorine atoms is a cornerstone of its chemistry, allowing for the sequential and controlled introduction of various functional groups. semanticscholar.orgresearchgate.net The reactivity of the chlorine atoms in dichlorotriazines is lower than in trichlorotriazine (B8581814) but still substantial, allowing for reactions with a broad scope of nucleophiles. mdpi.com

Achieving selective monosubstitution on the dichlorotriazine core is highly dependent on the careful control of reaction conditions, particularly temperature and stoichiometry. The two chlorine atoms are chemically equivalent, so regioselectivity is not a factor in this step. By reacting this compound with one molar equivalent of a nucleophile at a controlled temperature, it is possible to replace just one of the two chlorine atoms, yielding a mono-substituted product.

This stepwise reactivity is governed by the deactivating effect of each subsequent substitution. The replacement of a chlorine atom with a less electronegative nucleophile (like an amine) slightly reduces the electrophilicity of the triazine ring, making the second substitution require more forcing conditions (e.g., higher temperature). frontiersin.org For instance, the reaction with an amine can be performed at room temperature to yield the monosubstituted product, while the subsequent substitution may require heating. mdpi.com

Table 1: Representative Conditions for Selective Monosubstitution

| Nucleophile Class | Example Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Primary Amine | Aniline | 1 equivalent of aniline, DCM, 0°C to rt, 12h | 2-Anilino-4-chloro-6-(piperazin-1-yl)-1,3,5-triazine |

| Secondary Amine | Morpholine | 1 equivalent of morpholine, DIEA, DCM, 0°C, 30 min | 2-Chloro-4-morpholino-6-(piperazin-1-yl)-1,3,5-triazine |

| Alcohol | Sodium Methoxide | 1 equivalent of NaOMe, Methanol, rt | 2-Chloro-4-methoxy-6-(piperazin-1-yl)-1,3,5-triazine |

Note: Conditions are generalized from typical triazine chemistry; specific parameters may vary.

A key advantage of the stepwise reactivity of the triazine core is the ability to construct dissymmetrically substituted derivatives. Following a selective monosubstitution reaction as described in section 3.1.1, the resulting 2-chloro-4-substituted-6-(piperazin-1-yl)-1,3,5-triazine can be reacted with a second, different nucleophile. This second substitution reaction typically requires more elevated temperatures to replace the final, less reactive chlorine atom. frontiersin.org

This sequential addition of two distinct nucleophiles (Nu1 and Nu2) allows for the rational design and synthesis of triazine scaffolds with three different substituents, offering a high degree of molecular diversity from a single starting material.

Step 1: this compound + Nu1-H → 2-Chloro-4-(Nu1 )-6-(piperazin-1-yl)-1,3,5-triazine

Step 2: 2-Chloro-4-(Nu1 )-6-(piperazin-1-yl)-1,3,5-triazine + Nu2-H → 2-(Nu2 )-4-(Nu1 )-6-(piperazin-1-yl)-1,3,5-triazine

Since the starting dichlorotriazine is symmetric, there is no regiochemical preference for the first substitution. The control lies entirely in managing the reaction conditions to favor monosubstitution before introducing the second nucleophile.

The replacement of the chlorine atoms can be achieved with a wide array of nitrogen, oxygen, and sulfur nucleophiles.

Amidation: Reactions with primary and secondary amines are among the most common derivatizations. nih.gov These reactions are typically high-yielding and can often be carried out under mild conditions, sometimes requiring a non-nucleophilic base like diisopropylethylamine (DIEA) to scavenge the HCl byproduct. frontiersin.org The resulting aminotriazines are stable and represent a significant class of derivatives.

Etherification: The substitution with oxygen nucleophiles, such as alcohols or phenols, results in the formation of alkoxy- or aryloxytriazines. rsc.org These reactions generally require a strong base (e.g., sodium hydride, sodium hydroxide, or sodium alkoxide) to deprotonate the alcohol, generating the more potent alkoxide nucleophile. organic-chemistry.org The reaction temperature required for etherification is often higher than that for amidation.

Thiolation: Sulfur nucleophiles, like thiols and thiophenols, are typically very reactive towards the triazine core. frontiersin.org The corresponding thiolate anions, generated by treatment with a base, readily displace the chlorine atoms to form stable thioethers. cymitquimica.com These reactions often proceed efficiently at room temperature or with gentle heating.

Table 2: Comparison of Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile | Base | General Reactivity | Product |

|---|---|---|---|---|

| Amidation | R-NH₂, R₂NH | Often DIEA or excess amine | High | Amino-triazine |

| Etherification | R-OH, Ar-OH | NaH, NaOH, NaOR | Moderate | Alkoxy/Aryloxy-triazine |

| Thiolation | R-SH, Ar-SH | NaH, NaOH, NaSR | Very High | Thioether-triazine |

Functionalization of the Piperazine (B1678402) Moiety

Independent of the triazine core, the secondary amine (N-H) of the piperazine ring provides another site for derivatization. This functionality allows for the introduction of various substituents through standard amine chemistry, significantly expanding the chemical space accessible from the parent compound. nih.gov

The nucleophilic nitrogen of the piperazine ring can be readily functionalized via alkylation or acylation.

N-Alkylation: This involves the formation of a new carbon-nitrogen bond. It can be achieved through nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting acid. google.com Alternatively, reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a versatile route to a wide range of N-alkyl derivatives. nih.gov The choice of alkylating agent allows for the introduction of diverse functionalities, from simple alkyl chains to more complex pharmacophoric groups. nih.gov

N-Acylation: The reaction of the piperazine nitrogen with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of a stable amide linkage. nih.gov This reaction is typically fast and high-yielding, providing a straightforward method to introduce carbonyl-containing moieties.

Table 3: Derivatization of the Piperazine Moiety

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Benzyl bromide | N-benzylpiperazine |

| Aldehyde/Ketone + Reducing Agent | Acetone (B3395972) + NaBH(OAc)₃ | N-isopropylpiperazine | |

| N-Acylation | Acyl Chloride | Acetyl chloride | N-acetylpiperazine (amide) |

While standard derivatizations focus on the N-H bond, more advanced strategies can be envisioned to modify the piperazine ring itself.

Ring-Opening: The piperazine ring is a chemically stable saturated heterocycle, and its ring-opening is not a common or synthetically useful strategy. Such transformations would require harsh conditions that would likely degrade the triazine core. In contrast, the triazine ring can undergo ring-opening reactions under certain nucleophilic conditions, but this falls outside the scope of piperazine functionalization. researchgate.net

Ring-Closing Metathesis (RCM): Ring-closing metathesis is a powerful reaction for forming cyclic structures, particularly macrocycles, from precursors containing two alkene groups. wikipedia.orgorganic-chemistry.org While not directly applicable to this compound, RCM represents a potential and sophisticated derivatization strategy. To utilize RCM, the parent molecule would first need to be elaborated with two alkenyl chains. For example, one could perform an N-alkylation of the piperazine with an allyl halide and a nucleophilic substitution on the triazine core with an allylamine. The resulting di-alkene precursor could then undergo an intramolecular RCM reaction, catalyzed by a ruthenium complex (e.g., Grubbs catalyst), to forge a new macrocyclic ring that bridges the piperazine and triazine moieties. drughunter.com However, it is documented that nitrogen atoms within heterocyclic substrates can sometimes coordinate to and deactivate the ruthenium catalyst, which can be a potential challenge for this approach. clockss.org

Incorporation of Diverse Functional Groups via the Piperazine Nitrogen

The secondary amine within the piperazine ring of this compound serves as a key nucleophilic center, enabling the introduction of a wide array of functional groups. This derivatization is crucial for modifying the compound's physicochemical properties and biological activity. Common strategies to functionalize this nitrogen atom include N-alkylation and N-acylation.

N-alkylation can be achieved through several methods, including nucleophilic substitution reactions with alkyl halides or sulfonates, and reductive amination with aldehydes or ketones. nih.gov For instance, reaction with an alkyl chloride or bromide in the presence of a base can introduce a simple alkyl chain. Reductive amination, employing a suitable aldehyde and a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing substituted alkyl groups. nih.gov These reactions provide access to a diverse library of derivatives with varied steric and electronic properties.

The reaction of 1,3,5-triazine derivatives with various piperazine compounds highlights the utility of the piperazine nitrogen in forming new covalent bonds. nih.gov The nucleophilicity of the piperazine nitrogen allows for its reaction with electrophilic partners to create more complex molecules. Piperazine itself is a widely used scaffold in medicinal chemistry, often functionalized to generate compounds with specific pharmacological profiles. mdpi.com

Table 1: Examples of Functionalization Reactions at the Piperazine Nitrogen This table is illustrative and based on common piperazine derivatization strategies.

| Reaction Type | Reagent | Functional Group Introduced | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., R-Br) | Alkyl Group (-R) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| Reductive Amination | Aldehyde (e.g., R-CHO) | Substituted Alkyl Group (-CH₂-R) | Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloromethane) |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | Acyl Group (-CO-R) | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |

| Michael Addition | α,β-Unsaturated Ester | Substituted Propionate | Solvent (e.g., Ethanol), Heat |

Other Transformation Pathways

Beyond derivatization at the piperazine moiety and substitution of the chlorine atoms, the this compound core can undergo other chemical transformations, including redox reactions and hydrolysis.

Oxidation and Reduction Reactions of the Triazine System

The 1,3,5-triazine ring is an electron-deficient system, which influences its susceptibility to oxidation and reduction. While nucleophilic substitution is the most common reaction pathway, oxidation and reduction of the triazine core can occur under specific conditions, though they are generally less frequent.

Electrochemical studies on related dichlorotriazine dyes indicate that the triazine ring can undergo oxidative degradation. researchgate.net At high anode potentials, oxidation can lead to the formation of carboxylic acids and eventual mineralization of the molecule. researchgate.net This suggests that the triazine system within this compound could be susceptible to strong oxidizing agents or electrochemical oxidation, potentially leading to ring cleavage.

Reduction of the triazine ring is less common but can be achieved with potent reducing agents. These reactions can alter the aromaticity of the ring and significantly change the molecule's chemical properties.

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound is a critical parameter, particularly for its application in aqueous environments. The two chlorine atoms on the triazine ring are susceptible to hydrolysis, a reaction that proceeds via nucleophilic substitution with water. This process is analogous to the reaction with other nucleophiles and is highly dependent on pH and temperature. researchgate.net

Hydrolysis can occur under both acidic and basic conditions, leading to the replacement of chlorine atoms with hydroxyl groups, forming corresponding hydroxytriazine derivatives. Studies on other 2,4-dihalogeno-s-triazines have shown that the rate of hydrolysis is significantly influenced by the nature of the substituents on the triazine ring. rsc.org Electron-withdrawing groups tend to enhance the rate of hydrolysis by making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack by water. rsc.org

The hydrolysis of dichlorotriazine reactive dyes has been shown to be a stepwise process, with the rate constants for the hydrolysis of the first and second chlorine atoms being distinct. researchgate.net The reaction becomes more rapid as the pH increases. researchgate.net For this compound, a similar stepwise hydrolysis pathway is expected, ultimately yielding 2,4-dihydroxy-6-(piperazin-1-yl)-1,3,5-triazine.

Table 2: Factors Influencing Hydrolysis of the Dichlorotriazine Moiety

| Factor | Effect on Hydrolysis Rate | Mechanism |

|---|---|---|

| pH | Increases with increasing pH (alkaline conditions). researchgate.net | Hydroxide ions (OH⁻) are stronger nucleophiles than water. |

| Temperature | Increases with increasing temperature. | Provides the necessary activation energy for the substitution reaction. |

| Substituents | Electron-withdrawing groups increase the rate. rsc.org | Increases the electrophilicity of the carbon atoms bonded to chlorine. |

| Solvent/Medium | Can be slower in certain micro-emulsion systems compared to aqueous base. researchgate.net | Water availability and interactions with surfactants can affect the reaction. researchgate.net |

Applications As Building Blocks and Scaffolds in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The unique structural attributes of 2,4-dichloro-6-(piperazin-1-yl)-1,3,5-triazine make it a valuable precursor for the synthesis of diverse and complex heterocyclic systems.

The reactivity of the two chlorine atoms on the triazine ring allows for subsequent nucleophilic substitution reactions, leading to the formation of polycyclic systems. By carefully selecting nucleophiles, researchers can construct fused ring systems with varied functionalities. For instance, reactions with bifunctional nucleophiles can lead to the formation of bridged systems or macrocycles incorporating the triazine unit. The piperazine (B1678402) ring itself can also be a site for further derivatization, adding another layer of complexity and potential for creating intricate polycyclic structures.

The sequential substitution of the chlorine atoms in this compound is a key strategy in the synthesis of macrocyclic structures. nih.gov This step-wise approach allows for the introduction of long-chain diamines or other linkers to bridge two or more triazine units, resulting in the formation of macrocycles with well-defined cavities. These macrocyclic compounds are of interest in host-guest chemistry and for their potential as synthetic receptors.

Design and Assembly of Molecular Architectures

The triazine core of this compound provides a rigid and planar scaffold for the design and assembly of larger and more complex molecular architectures.

The two reactive chlorine atoms allow this compound to act as a branching unit in the synthesis of dendrimers and hyperbranched polymers. researchgate.net Starting from this core, successive generations of monomers can be added in a divergent approach to build up dendritic structures. The piperazine unit can also be functionalized to introduce additional branching points or to modify the properties of the resulting polymer. The triazine ring's thermal stability and rigidity are desirable properties for the resulting polymeric materials. researchgate.net

In supramolecular chemistry, the triazine ring serves as a platform for arranging functional groups in a specific spatial orientation. nih.gov The piperazine substituent can be modified with recognition motifs, such as hydrogen bonding donors or acceptors, to direct the self-assembly of molecules into larger, ordered structures. nih.gov The π-electron deficient nature of the triazine ring can also lead to π-π stacking interactions, which play a crucial role in the formation of supramolecular assemblies. nih.gov

The nitrogen atoms within the triazine and piperazine rings of this compound can act as coordination sites for metal ions. By replacing the chlorine atoms with other donor groups, multidentate ligands can be synthesized. researchgate.net The rigid triazine core pre-organizes the donor atoms, which can lead to the formation of stable and specific metal complexes. These complexes have potential applications in catalysis and materials science.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations, often using methods like B3LYP with basis sets such as 6-311+G(d,p) or 6-31G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. scispace.comnih.gov For 2,4-dichloro-6-(piperazin-1-yl)-1,3,5-triazine, these calculations reveal how the substituents influence the 1,3,5-triazine (B166579) ring.

The triazine ring itself is electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency is significantly enhanced by the two strongly electron-withdrawing chlorine atoms. Conversely, the piperazine (B1678402) group, connected via a nitrogen atom, acts as an electron-donating group, pushing electron density into the ring through resonance. This push-pull electronic arrangement is crucial for the molecule's reactivity.

DFT calculations can predict key structural parameters. The C-Cl bonds are expected to be polarized, with the carbon atoms bearing a partial positive charge, making them susceptible to nucleophilic attack. The C-N bond connecting the piperazine ring to the triazine core will exhibit partial double-bond character due to electron delocalization. researchgate.net The predicted bond lengths and angles are consistent with a planar or nearly planar triazine ring.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of analogous s-triazine derivatives.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.73 Å |

| C-N (Triazine Ring) Bond Length | ~1.33 Å |

| C-N (Triazine-Piperazine) Bond Length | ~1.36 Å |

| N-C-N (Triazine Ring) Angle | ~113° |

| C-N-C (Triazine Ring) Angle | ~127° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring and the exocyclic nitrogen atom. This indicates that this part of the molecule is the primary site for donating electrons in reactions, defining its nucleophilic character.

Conversely, the LUMO is predicted to be centered on the electron-deficient triazine ring, with significant contributions from the carbon atoms bonded to the chlorine atoms. mdpi.com This distribution highlights the triazine core as the electrophilic center, susceptible to attack by nucleophiles.

The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting molecular reactivity. A smaller energy gap generally implies higher reactivity and greater polarizability. scispace.com Computational studies on similar triazine-based molecules show that modifying substituents can tune this gap, thereby altering the molecule's electronic and optical properties. frontiersin.orgnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are illustrative, based on typical DFT calculations for similar heterocyclic systems.

| Orbital | Predicted Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | ~ -6.5 eV | Piperazine Ring |

| LUMO | ~ -1.5 eV | Triazine Ring (C-Cl centers) |

| Energy Gap (ΔE) | ~ 5.0 eV | - |

Mechanistic Insights into Nucleophilic Substitution

The most characteristic reaction of dichlorotriazines is nucleophilic aromatic substitution (SNAr), where the chlorine atoms are replaced by nucleophiles. Computational studies provide a detailed picture of the reaction pathways.

The SNAr reaction on the triazine ring typically proceeds via a two-stage, single-step (concerted) process. nih.gov This involves the addition of a nucleophile to a carbon atom on the triazine ring, forming a high-energy transition state, followed by the departure of the chloride leaving group.

Computational modeling can locate the geometry of this transition state, which resembles a negatively charged intermediate known as a Meisenheimer complex. nih.gov By calculating the energy of this transition state relative to the reactants, the activation energy (energy barrier) for the reaction can be determined. ucsb.edu

Studies on the sequential substitution of cyanuric chloride show that the activation energy increases with each substitution. nih.gov After the first substitution (to form a compound like this compound), the electron-donating nature of the piperazine group reduces the electrophilicity of the remaining carbon-chlorine centers. Consequently, replacing the second chlorine atom requires a higher activation energy and typically more forcing reaction conditions (e.g., higher temperature). nih.govresearchgate.net

Solvent plays a critical role in nucleophilic substitution reactions. Computational models often incorporate solvent effects using implicit (continuum) models like the Polarizable Continuum Model (PCM). sciforum.net These models simulate the solvent as a continuous dielectric medium that stabilizes charged species.

For the SNAr reaction of dichlorotriazines, the transition state is ionic, carrying a negative charge. Polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), are particularly effective at stabilizing this charged transition state through dipole-dipole interactions. nih.gov This stabilization lowers the activation energy of the reaction compared to the gas phase or nonpolar solvents, leading to a significant rate increase. sciforum.net In contrast, polar protic solvents can solvate the nucleophile itself, potentially reducing its reactivity and slowing down the reaction. libretexts.org Computational studies can quantify these effects, predicting reaction rates in different media and aiding in the selection of optimal experimental conditions.

Molecular Dynamics and Conformational Sampling

While the triazine ring is rigid, the attached piperazine ring is flexible and can adopt several conformations. Understanding its preferred shape and dynamics is important for predicting molecular interactions.

Computational methods like DFT can be used to perform conformational analysis by calculating the relative energies of different spatial arrangements. mdpi.com For the piperazine substituent, the "chair" conformation is generally the most thermodynamically stable, similar to cyclohexane. nih.govrsc.org Other conformations, such as the "boat" or "twist-boat," are higher in energy. The energy difference between the chair and boat forms is a key factor in the ring's flexibility.

Table 3: Predicted Relative Energies of Piperazine Ring Conformers Note: Illustrative energy differences based on studies of substituted piperazines.

| Conformer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0 (Reference) | Most Stable |

| Twist-Boat | ~5-6 kcal/mol | Intermediate |

| Boat | ~6-7 kcal/mol | Transition State/Unstable |

Understanding Ligand-Scaffold Flexibility and Rotational Barriers

The structural dynamics of this compound, particularly the flexibility between the piperazine ligand and the triazine scaffold, are crucial for its interaction with biological targets. While specific studies on the rotational barriers of this exact compound are not extensively detailed in the available literature, crystallographic studies of analogous structures provide significant insights.

In related compounds, such as 2,4-dichloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazine, the piperidine (B6355638) ring is observed to adopt a stable chair conformation. nih.gov This conformation is a common low-energy state for six-membered saturated heterocycles like piperazine. The connectivity between the triazine and piperazine rings exhibits a degree of rigidity, as indicated by the double-bond character of the C-N bond, a consequence of electron delocalization from the triazine ring. nih.gov This partial double-bond character would theoretically create a higher energy barrier to rotation around the C-N bond, restricting the free rotation of the piperazine ring relative to the triazine scaffold.

Furthermore, weak intramolecular hydrogen bonds, for instance between a C-H on the piperazine ring and a nitrogen atom on the triazine ring, can further limit the conformational freedom of the molecule. nih.gov In the solid state, intermolecular forces such as π-π stacking interactions between triazine rings also play a role in stabilizing a particular conformation, as seen in the crystal structure of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine. researchgate.net While these crystal structures provide a static image, they suggest that while the piperazine ring can likely undergo chair-boat conformational flips in solution, its rotation with respect to the triazine ring is likely hindered, influencing how the molecule presents its pharmacophoric features for molecular recognition.

Scaffold Design for Chemical Biology Probes (Purely Chemical Interaction/Design Aspects)

The 6-(piperazin-1-yl)-1,3,5-triazine core, of which this compound is a key derivative, has been identified as a promising scaffold for the development of chemical biology probes. wellcomeopenresearch.orgnih.gov Its utility stems from the synthetic tractability of the 1,3,5-triazine core, which allows for controlled, stepwise substitution of its chlorine atoms, enabling the creation of diverse chemical libraries. researchgate.netfrontiersin.org

The design of probes based on this scaffold focuses on the chemical interactions that can be modulated by altering the substituents on the triazine ring. The piperazine moiety often serves as a key interaction point or a linker to other functional groups, while the remaining positions (originally bearing chlorine atoms) can be functionalized to enhance binding affinity, selectivity, or to introduce reporter tags.

In Silico Docking and Ligand Efficiency Studies (Focus on Chemical Interactions)

Computational studies have been instrumental in exploring the potential of the 6-(piperazin-1-yl)-1,3,5-triazine scaffold. In a study targeting the histone methyltransferase of Schistosoma mansoni (SmMLL-1), in silico docking was employed to screen a library of compounds. wellcomeopenresearch.orgnih.gov The docking simulations for compounds containing this scaffold highlighted key chemical interactions within the target's substrate pocket.

The interactions observed were primarily hydrogen bonds and hydrophobic interactions. The nitrogen atoms of the triazine ring and the piperazine moiety are capable of acting as hydrogen bond acceptors, while the N-H group of the piperazine can be a hydrogen bond donor. The aromatic triazine ring and the aliphatic piperazine ring can also engage in favorable hydrophobic and van der Waals interactions with nonpolar residues in a binding site. figshare.com

Table 1: Representative In Silico Docking Data for Triazine Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interactions Noted |

| Compound 5 | PARP-1 | -7.17 | Interaction with critical amino acids for inhibition |

| Compound 9 | PARP-1 | -7.41 | Target-specific and strong binding profile |

| Compound 13 | PARP-1 | -7.37 | Interaction with critical amino acids for inhibition |

Note: Data is illustrative of in silico studies on related heterocyclic compounds to demonstrate the type of data generated. nih.gov

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

Structure-activity relationship (SAR) studies on derivatives of the 6-(piperazin-1-yl)-1,3,5-triazine scaffold reveal the chemical basis for their biological activity. The anti-schistosomal activity study provides a clear example of how modifying the substituents on this core affects efficacy. wellcomeopenresearch.orgnih.gov

The study began with a larger set of triazine-containing compounds and identified the 6-(piperazin-1-yl)-1,3,5-triazine core as a key pharmacophore. wellcomeopenresearch.org Further exploration around this central scaffold, by synthesizing and testing structural analogues, helped to delineate the SAR. For example, replacing the chlorine atoms with different amine groups led to significant variations in activity.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Catalytic Systems

The traditional synthesis of 2,4-dichloro-6-(piperazin-1-yl)-1,3,5-triazine involves the sequential reaction of cyanuric chloride with piperazine (B1678402). While effective, future research will likely focus on developing more efficient, sustainable, and selective synthetic routes.

Novel Synthetic Methodologies: Future efforts will aim to move beyond conventional batch processing to more advanced and environmentally benign procedures. Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers rapid heating and shorter reaction times, which can lead to higher yields and cleaner reaction profiles for triazine derivatives. chim.it

Continuous Flow Chemistry: Flow reactors provide superior control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety, scalability, and product consistency. This is particularly relevant for the industrial-scale production of triazine intermediates.

Solvent-Free Reactions: Developing solid-state or solvent-free reaction conditions aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous organic solvents. chim.it

Advanced Catalytic Systems: The development of novel catalysts is crucial for enhancing the efficiency and selectivity of reactions involving the triazine core. Research is anticipated in the following areas:

Lewis Acid Catalysis: Modified Lewis acids supported on materials like silica gel can effectively catalyze the formation of the triazine ring from nitrile precursors, offering a pathway that is both effective and environmentally friendly. chim.it

Transition Metal Catalysis: Copper-catalyzed reactions have proven efficient for synthesizing substituted 2,4-diamino-1,3,5-triazines under mild conditions. organic-chemistry.orgrsc.org Future work could explore a broader range of transition metal catalysts (e.g., Palladium, Rhodium) to facilitate novel C-C and C-N bond formations at the chloro-positions of the triazine ring, enabling the introduction of more complex functionalities.

Heterogeneous Catalysis: Immobilizing catalysts on solid supports facilitates easier separation and recycling, reducing costs and environmental impact. rsc.org Triazine-based covalent organic polymers themselves can serve as supports for catalytic metal nanoparticles, creating multifunctional materials where the support actively participates in the catalytic process. rsc.org

| Catalyst Type | Potential Application in Triazine Synthesis | Advantages |

| Supported Lewis Acids | Cyclotrimerization of nitriles to form the triazine core. | Environmentally benign, reusable, solvent-free conditions. chim.it |

| Copper Complexes | C-N cross-coupling reactions to introduce amino substituents. | Mild reaction conditions, good functional group tolerance. organic-chemistry.org |

| Palladium Complexes | C-C cross-coupling (e.g., Suzuki, Sonogashira) reactions. | Formation of complex architectures by adding aryl or alkynyl groups. nih.gov |

| Enzyme-Based Catalysts | Regioselective functionalization of the triazine scaffold. | High selectivity, mild conditions, environmentally friendly. |

Development of Advanced Materials with Tunable Properties

The rigid, planar structure and multidentate coordination potential of the triazine ring make this compound an exceptional building block for a new generation of advanced materials. bohrium.com The two reactive chlorine atoms serve as anchor points for polymerization and functionalization, allowing for the creation of materials with highly tunable properties.

Porous Organic Frameworks:

Covalent Organic Frameworks (COFs) and Polymers (COPs): By reacting the dichlorotriazine core with various organic linkers, researchers can construct highly ordered, porous COFs and COPs. rsc.org These materials are characterized by high surface areas, exceptional thermal and chemical stability, and tunable pore sizes. rsc.org Future work will focus on designing frameworks with specific pore environments for applications in heterogeneous catalysis, gas storage (e.g., CO₂, H₂), and separation. rsc.orgbohrium.com

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazine and piperazine rings can act as ligands to coordinate with metal ions, forming robust MOFs. bohrium.com These hybrid materials combine the advantages of both organic and inorganic components, leading to applications in sensing, drug delivery, and magnetism. bohrium.com The ability to modify the organic linker derived from this compound allows for fine-tuning of the framework's properties.

Energy Storage and Electronics: The electron-deficient nature of the triazine ring is highly advantageous for applications in organic electronics. nih.gov

Battery Materials: Triazine derivatives have shown significant promise as electrode materials in lithium-ion batteries (LIBs). acs.org Their customizable structure provides a high density of active sites for energy storage, and their chemical stability ensures long-term performance. acs.orgiptonline.com Research will focus on creating polymers from the this compound monomer to serve as high-performance anodes or cathodes, offering a sustainable alternative to traditional inorganic materials. acs.orgmdpi.com

Organic Solar Cells: The high electron affinity and thermal stability of triazine-based molecules make them suitable as acceptor materials in organic solar cells. nih.gov By synthetically modifying the scaffold, their optoelectronic properties can be tuned to optimize charge transport and device efficiency. nih.gov

| Material Class | Key Features Derived from Triazine Core | Potential Applications |

| Covalent Organic Frameworks (COFs) | High stability, tunable porosity, high nitrogen content. rsc.org | Heterogeneous catalysis, gas separation and storage. rsc.orgbohrium.com |

| Metal-Organic Frameworks (MOFs) | Crystalline structure, large internal volume, host-guest chemistry. bohrium.com | Luminescent sensors, drug delivery, molecular flasks. bohrium.com |

| Lithium-Ion Battery Electrodes | High density of active sites, thermal/chemical stability. acs.orgiptonline.com | High-capacity anodes and cathodes for sustainable energy storage. acs.org |

| Organic Photovoltaics | High electron affinity, tunable optoelectronic properties. nih.gov | Electron acceptor materials in next-generation solar cells. nih.gov |

Rational Design of Next-Generation Multifunctional Triazine Scaffolds

Rational design involves the deliberate, structure-based creation of molecules to achieve specific functions. The this compound scaffold is an ideal platform for this approach due to its predictable chemistry and multiple points for modification. This strategy is central to developing next-generation molecules for therapeutic and diagnostic applications. researchgate.netnih.gov

The concept of creating multi-target-directed ligands (MTDLs) is a key frontier in drug discovery, and the triazine core is a well-established privileged scaffold in this area. researchgate.netnih.gov Researchers can systematically replace the two chlorine atoms with different functional groups while also modifying the second nitrogen of the piperazine ring. This three-pronged approach allows for the creation of a vast library of compounds where different parts of the molecule are designed to interact with multiple biological targets simultaneously. For example, one substituent could be designed to inhibit a specific enzyme, while another part of the molecule enhances cell permeability or targets a secondary protein in a disease pathway. nih.govacs.org

Future research will focus on:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing libraries of derivatives and evaluating their biological activity to build comprehensive SAR models. nih.govnih.gov These models will guide the design of more potent and selective compounds.

Hybrid Molecules: Linking the triazine scaffold to other known pharmacophores (e.g., triazoles, pyrimidines, chalcones) to create hybrid molecules with synergistic or complementary biological activities. researchgate.netnih.govnih.gov

Theranostic Agents: Designing molecules that combine therapeutic and diagnostic capabilities. For instance, a triazine derivative could be functionalized with a cytotoxic agent for cancer therapy and a fluorescent tag or metal-chelating group for medical imaging, allowing for simultaneous treatment and monitoring.

Integration with Automation and Artificial Intelligence in Chemical Discovery

Generative AI for Molecular Design: AI algorithms can explore vast regions of chemical space to design novel molecules with desired properties in silico. iptonline.com By providing the AI with the core triazine scaffold and a set of target properties (e.g., high binding affinity to a protein, specific electronic properties), generative models can propose new derivatives that are most likely to succeed, saving significant time and resources compared to traditional screening methods. technologynetworks.comdrugtargetreview.com

AI-Powered Retrosynthesis: Once a target molecule is designed, AI tools can predict the most efficient synthetic pathways. This involves breaking down the complex target into simpler, commercially available starting materials, including the core this compound intermediate. iptonline.com

Automated Synthesis and High-Throughput Screening: Robotic platforms can perform the predicted syntheses, purify the products, and conduct biological or material property assays with high speed and precision. drugtargetreview.compharmtech.com This automated workflow allows for the rapid testing of hundreds or thousands of AI-designed compounds, generating large, high-quality datasets.

Closing the Loop: The experimental data from automated screening is fed back into the AI models, allowing them to learn from the results and refine their predictions for the next round of design. This closed-loop, iterative process enables a rapid optimization cycle that can lead to the discovery of superior molecules much faster than human-led efforts alone. iptonline.compharmtech.com

The integration of these technologies will enable researchers to more effectively navigate the immense chemical possibilities offered by the this compound scaffold, accelerating the discovery of next-generation drugs and materials.

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-6-(piperazin-1-yl)-1,3,5-triazine, and how do reaction conditions influence yield?

The compound is typically synthesized via stepwise nucleophilic substitution of cyanuric chloride. For example, substituting chlorine atoms with piperazine requires controlled stoichiometry and temperature. In a representative protocol, DABCO (1,4-diazabicyclo[2.2.2]octane) is used as a catalyst, achieving yields up to 97.4% under mild conditions (0°C to room temperature) . Key parameters include:

- Molar ratios : Piperazine derivatives are added in a 1:1 ratio to avoid over-substitution.

- Solvent selection : Dichloromethane or acetonitrile is preferred for solubility and reactivity .

- Purification : Column chromatography or recrystallization ensures >98% purity .

Q. How can spectroscopic methods (NMR, MS) confirm the structure of this triazine derivative?

- ¹H/¹³C NMR : Peaks corresponding to piperazine protons (δ ~2.5–3.5 ppm) and triazine carbons (δ ~160–170 ppm) confirm substitution. For example, ¹³C-NMR of related derivatives shows triazine carbons at δ 156–172 ppm .

- Mass spectrometry : High-resolution MS (HRMS) with [M+H]+ ions (e.g., m/z 429.91 for a chloroethyl-piperazine analog) validates molecular weight .

Q. What analytical techniques are suitable for purity assessment?

Reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection is effective for separating triazine derivatives. A logP value of 8.99 (for a structurally similar compound) indicates hydrophobic interaction chromatography as optimal .

Advanced Research Questions

Q. How does the substitution pattern (e.g., chlorine vs. piperazine) affect reactivity and biological activity?

Chlorine atoms at positions 2 and 4 enhance electrophilicity, enabling nucleophilic substitutions (e.g., with amines or alkoxides). Symmetrical substitution with three piperazine groups (as in 2,4,6-tri(piperazin-1-yl)-1,3,5-triazine) increases binding affinity to biological targets like kinases due to improved hydrogen bonding and steric complementarity . Comparative studies show chlorinated derivatives exhibit higher cytotoxicity (IC₅₀ = 13.88–146.79 µM) than non-chlorinated analogs .

Q. What mechanistic insights explain the antitumor activity of this compound?

The compound inhibits tyrosine kinases (e.g., VEGFR-2 and FGFR-1) by competitively binding to ATP pockets. In vivo studies on lung carcinoma xenografts demonstrated tumor growth suppression via apoptosis induction and angiogenesis inhibition . Structural analogs with chloroethyl-piperazine moieties also alkylate DNA, mimicking nitrogen mustard agents .

Q. How can data contradictions in biological assays (e.g., varying IC₅₀ values) be resolved?

Discrepancies arise from assay conditions (e.g., cell line specificity, incubation time) or substituent effects. For example:

- Solubility : Hydrophobic derivatives (logP > 8) may aggregate in aqueous media, reducing apparent activity .

- Metabolic stability : Piperazine rings can undergo oxidation, altering efficacy in long-term assays . Standardizing protocols (e.g., using DMSO:PBS solutions) and validating results across multiple cell lines (e.g., Ht-29 vs. DLD-1 colon cancer cells) improve reproducibility .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability) of this triazine derivative?

- Prodrug design : Esterification of hydroxyl groups (e.g., tert-butyl esters) enhances membrane permeability, as seen in peptide-conjugated analogs .

- Nanocarrier encapsulation : Liposomal formulations improve solubility and reduce off-target effects .

- Metabolic profiling : LC-MS/MS studies identify major metabolites (e.g., N-oxide derivatives) for targeted structural modifications .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for triazine derivatives?

- Variable substituents : Systematically replace chlorine or piperazine with groups like methoxy, pyridine, or fluorophenyl .

- Assay panels : Test derivatives against kinase arrays (e.g., VEGFR-2, FGFR-1) and cancer cell lines (e.g., MCF-7, Ht-29) .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes and guide synthetic prioritization .

Q. What are the challenges in scaling up synthesis without compromising purity?

- Side reactions : Over-substitution at the triazine core is minimized by slow reagent addition and low temperatures (0–5°C) .

- Catalyst selection : DABCO or tetrabutylammonium salts enhance reaction rates while reducing byproducts .

- Purification : Flash chromatography with silica gel or Florisil columns removes unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.